molecular formula C13H12FN3O B13120908 N-(2-Fluorophenethyl)pyrazine-2-carboxamide

N-(2-Fluorophenethyl)pyrazine-2-carboxamide

Cat. No.: B13120908
M. Wt: 245.25 g/mol
InChI Key: VMJYWPWAXMPJNZ-UHFFFAOYSA-N
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Description

N-(2-Fluorophenethyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenethyl)pyrazine-2-carboxamide typically involves the reaction of 2-fluorophenethylamine with pyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Fluorophenethyl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Fluorophenethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the cell membrane integrity of microorganisms. In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Fluorophenethyl)pyrazine-2-carboxamide is unique due to the presence of the 2-fluorophenethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, bioavailability, and specificity towards certain molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H12FN3O

Molecular Weight

245.25 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C13H12FN3O/c14-11-4-2-1-3-10(11)5-6-17-13(18)12-9-15-7-8-16-12/h1-4,7-9H,5-6H2,(H,17,18)

InChI Key

VMJYWPWAXMPJNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=O)C2=NC=CN=C2)F

Origin of Product

United States

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